2,3-Dihydrotryptophan
Description
Properties
CAS No. |
7536-97-2 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15)/t7?,9-/m0/s1 |
InChI Key |
SPHNJDOWMOXSMT-NETXQHHPSA-N |
SMILES |
C1C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Isomeric SMILES |
C1C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Synonyms |
2,3-dihydrotryptophan |
Origin of Product |
United States |
Scientific Research Applications
2,3-Dihydrotryptophan (DHT) is a tryptophan derivative that has various applications in scientific research, including peptide synthesis and mechanistic studies of enzyme reactions. It has been explored for its unique chemical properties and potential uses in biological systems .
Scientific Research Applications
Peptide Synthesis
- Tryptophan Precursor DHT can be incorporated into peptides as a tryptophan precursor . Upon treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), DHT reforms into tryptophan .
- Regiochemistry Control DHT is useful for controlling the regiochemistry of ditryptophan formation . In neat trifluoroacetic acid, tryptophan side chains can cross-link to form diastereomeric mixtures of tryptophan dimers. Using DHT allows for control over this cross-linking process when multiple tryptophan side chains are present .
- Limitation Dihydrotryptophan is not a general strategy for tryptophan protection, as DDQ is incompatible with easily oxidized amino acids like cysteine .
Enzyme Reaction Mechanisms
- Tryptophan Synthase Studies DHT has been used to investigate the reactions of tryptophan synthase using rapid-scanning stopped-flow (RSSF) spectroscopy . RSSF spectral changes for DHT show the disappearance of the internal aldimine, the formation and decay of intermediates absorbing at less than or equal to 340 nm, and the appearance of the quinonoid .
- Intermediate Detection Detection of shorter wavelength species in the reactions of oxindolyl-L-alanine (OXA) and DHT indicates that substrate analogs with tetrahedral geometry at C-3 induce new protein-substrate interactions, resulting in the accumulation of species not previously detected in the tryptophan synthase system . These shorter wavelength species with lambda max less than or equal to 340 nm are proposed as the gem-diamine intermediates .
Other potential applications
- Anaerobic Adhesives Dihydrotryptophan can be used to design safer anaerobic adhesives. This compound allows for maximized accelerator activity whilst potentially retaining the benefits .
- Photo-CIDNP Spectroscopy 2-3 dihydro-tryptophan (dH-TRP) which has the same aromatic system as HOPI, was recorded for both dyes .
Limitations and Considerations
- Compatibility When using DHT in peptide synthesis, the oxidizing agent DDQ may not be compatible with certain amino acids such as cysteine .
- Isomers Dihydrotryptophan was prepared as a mixture of gammaS and gammaR diastereomers and the indoline nitrogen was protected with a Cbz group. The resulting amino acid, Nalpha-BOC-Dht(Cbz)-OH, was then incorporated into peptides as a mixture of diastereomers .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between 2,3-dihydrotryptophan and its analogs:
Notes:
- *CAS number for N-Acetyltryptophan inferred from evidence (MM1267.01 in ).
- †Molecular weight calculated by adding two hydrogens to tryptophan’s structure.
Key Observations:
- Aromaticity vs. Saturation: Unlike tryptophan and 5-HTP, which retain a fully aromatic indole ring, this compound’s saturated 2,3-bond reduces conjugation, likely altering its electronic properties and binding affinity to enzymes or receptors .

- Functional Groups: The hydroxyl group in 5-HTP enhances its role as a serotonin precursor, whereas N-acetyltryptophan’s acetyl group may improve metabolic stability or solubility .
Pharmacological and Biochemical Implications
- Tryptophan : Essential for protein synthesis and a precursor to serotonin and melatonin. Its aromatic indole ring is critical for binding to enzymes like tryptophan hydroxylase .
- 5-HTP : A direct serotonin precursor used in treating depression and sleep disorders. The hydroxyl group at position 5 facilitates its decarboxylation to serotonin .
- N-Acetyltryptophan : Acetylation may reduce renal clearance, making it a candidate for prolonged therapeutic effects. However, its pharmacological profile remains less studied compared to 5-HTP .
- This compound: The saturated indole ring could confer greater stability against oxidative degradation but may reduce affinity for aromaticity-dependent targets (e.g., serotonin receptors). No direct safety data is available, unlike DL-5-HTP, which lacks classified hazards under GHS .
Preparation Methods
Catalytic Hydrogenation of L-Tryptophan
One of the primary methods for preparing 2,3-dihydrotryptophan involves the catalytic hydrogenation of L-tryptophan. This process typically uses platinum oxide as a catalyst under controlled conditions:
- Procedure : L-tryptophan is dissolved in an aqueous acidic solution (e.g., 1N hydrochloric acid).
- Catalyst : Platinum oxide (approximately 0.1 g per 5 g of L-tryptophan).
- Conditions : Hydrogen gas is bubbled through the solution until the theoretical amount of hydrogen is absorbed.
- Outcome : The catalyst is removed by filtration, and the pH is neutralized to yield this compound in aqueous solution.
This method is efficient and preserves the stereochemistry of the amino acid, producing the optically active L-isomer without racemization.
Oxidation of this compound to Derivatives
While the focus here is on the preparation of this compound itself, it is important to note that this compound is also a key intermediate in the synthesis of 5-hydroxytryptophan and related derivatives. The oxidation process involves:
- Oxidizing Agents : Hydrogen peroxide, potassium nitrosodisulfonate, chromic anhydride.
- Solvents : Water, inorganic acids (hydrochloric acid, sulfuric acid), organic acids (acetic acid, propionic acid), alcohols (methanol, ethanol), and alkyl amines (dimethylamine).
- Temperature : Typically between 0°C and room temperature.
- Mechanism : this compound is oxidized via an iminoquinone intermediate to yield hydroxytryptophan derivatives.
- Purification : Recrystallization and chromatographic techniques (e.g., porous polymer columns) are used to isolate pure products.
This oxidation step underscores the importance of obtaining high-purity this compound as a precursor.
Synthesis from Protected Precursors
Another approach involves the synthesis of this compound derivatives starting from protected amino acid esters:
- Starting Materials : N-acetyl-2,3-dihydro-L-tryptophan or N-benzyloxycarbonyl benzyl ester of this compound.
- Procedure : These protected compounds can be synthesized by catalytic hydrogenation or chemical methods, followed by purification through solvent extraction and chromatographic separation.
- Deprotection : Amino protecting groups (acetyl, benzyloxycarbonyl) can be removed by acid hydrolysis or catalytic hydrogenation to yield free this compound.
- Example : N-acetyl-2,3-dihydro-L-tryptophan dissolved in acetic acid is reacted with chromic anhydride at controlled temperature; subsequent purification yields the desired compound.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Oxidant | Solvent(s) | Temperature Range | Key Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | L-tryptophan | Platinum oxide | 1N HCl aqueous | Room temperature | Preserves stereochemistry; yields optically active this compound |
| Oxidation to Derivatives | This compound | Hydrogen peroxide, KNO-disulfonate, chromic anhydride | Water, acids, alcohols, amines | 0°C to 60°C | Oxidizes to 5-hydroxytryptophan derivatives via iminoquinone intermediate |
| Synthesis from Protected Esters | N-acetyl or N-benzyloxycarbonyl esters | Chromic anhydride, catalytic hydrogenation | Acetic acid, methanol, ether | 0°C to room temperature | Requires deprotection steps; purification by chromatography and recrystallization |
| Asymmetric Chemical Synthesis | Various chiral auxiliaries | Chiral catalysts (e.g., BINOL-SnCl4) | Organic solvents | Controlled conditions | Provides optically pure isomers; relevant for stereochemical control in this compound synthesis |
Detailed Research Findings and Notes
- The oxidation of this compound to 5-hydroxytryptophan is a key step in the synthesis of biologically active derivatives, with the oxidation proceeding without inversion at the α-position, preserving chirality.
- The use of potassium nitrosodisulfonate as an oxidizing agent in water at room temperature is a practical and efficient method to convert this compound to hydroxy derivatives.
- Protecting groups such as acetyl and benzyloxycarbonyl facilitate the handling and purification of intermediates; their removal is achieved by acid hydrolysis or catalytic hydrogenation without racemization.
- Enzymatic hydrolysis (e.g., with Acylase Amano) can be employed for selective deprotection, yielding optically pure products.
- The stereochemical integrity of this compound is crucial for downstream applications, and the described methods maintain this integrity effectively.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 2,3-Dihydrotryptophan in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of tryptophan derivatives using palladium-based catalysts under controlled hydrogen pressure. Post-synthesis purification employs column chromatography, followed by characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity . Safety protocols, including inert atmosphere handling and proper waste disposal, should align with GHS guidelines .
Q. How can researchers ensure the purity of this compound in experimental preparations?
- Methodological Answer : Purity validation requires multi-modal analytical approaches:
- HPLC-UV/Vis : Compare retention times and peak areas against certified reference standards (e.g., N-Acetyltryptophan or 5-Hydroxy-tryptophan) to detect impurities at thresholds ≥0.1% .
- Mass Spectrometry (MS) : Confirm molecular weight and detect trace contaminants .
- Statistical analysis (e.g., ANOVA for batch consistency) should be integrated into quality control workflows .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to hazard mitigation strategies:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
- Storage : Under nitrogen atmosphere at –20°C to prevent oxidation .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictory data regarding the stability of this compound under varying pH conditions?
- Methodological Answer :
- Multi-Parametric Stability Studies : Use a Design of Experiments (DOE) approach to test pH (1–12), temperature (4–37°C), and light exposure. Analyze degradation kinetics via HPLC-MS to identify breakdown products .
- Data Reconciliation : Apply multivariate statistical models (e.g., principal component analysis) to isolate confounding variables .
- Cross-Validation : Correlate results with X-ray crystallography data to assess structural degradation .
Q. How should researchers design studies to investigate the enzymatic interactions of this compound in metabolic pathways?
- Methodological Answer :
- Isotope Labeling : Use ¹⁴C or ³H-labeled compounds to trace metabolic incorporation in in vitro assays .
- Kinetic Profiling : Employ Michaelis-Menten kinetics with recombinant enzymes (e.g., tryptophan hydroxylase) to quantify substrate affinity (Km) and catalytic efficiency (kcat) .
- Ethical Compliance : For in vivo studies, obtain institutional review board (IRB) approval and document informed consent protocols .
Q. What methodologies are effective in determining the stereochemical configuration of this compound derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based stationary phases) with polar mobile phases to separate enantiomers .
- X-Ray Crystallography : Resolve absolute configuration by analyzing heavy atom derivatives (e.g., bromine-substituted analogs) .
- Computational Modeling : Validate results with density functional theory (DFT) calculations to predict optical rotation and compare with experimental data .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

